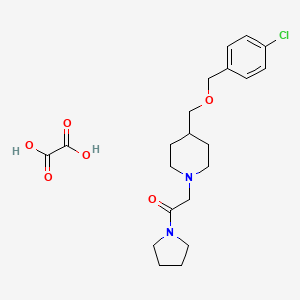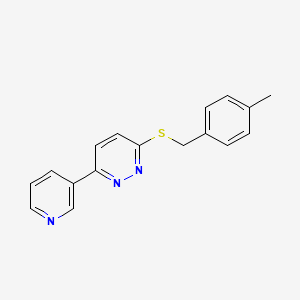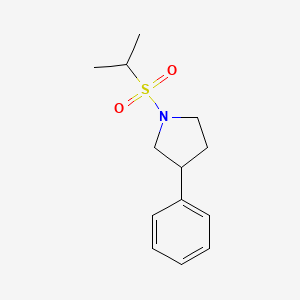![molecular formula C27H29F3N4O4S B2777525 N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide CAS No. 866132-97-0](/img/structure/B2777525.png)
N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a sulfonamide group, which is often found in various drugs due to its bioactivity . It also contains a trifluoromethyl group, which is known to enhance the chemical and metabolic stability of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonamide group and the introduction of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonamide and trifluoromethyl groups could impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
The synthesis of novel nonproteinogenic amino acids and their derivatives offers a pathway to explore the biological and pharmacological activities of such compounds. For instance, Monteiro et al. (2010) developed two routes to synthesize N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, providing new non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety, which could have implications in drug development and biochemical research (Monteiro, Kołomańska, & Suárez, 2010).
Filacchioni et al. (1978) investigated pyrrolnitrin analogues, leading to the synthesis of new compounds with potential antibiotic properties. This research highlights the chemical transformation capabilities of certain compounds and their potential applications in developing new antibiotics (Filacchioni, Artico, Brosio, & Conti, 1978).
Applications in Material Science
- The development of new organosoluble fluorinated polyimides with potential applications in the electronics industry due to their low dielectric constants and excellent thermal stability. Chung and Hsiao (2008) synthesized a series of fluorinated polyimides demonstrating these properties, which could be crucial for developing advanced electronic materials (Chung & Hsiao, 2008).
Potential in Drug Discovery and Medical Research
- The exploration of anticonvulsant activities of ameltolide analogues by Lambert et al. (1995) signifies the potential of structurally related compounds in medical research. These analogues demonstrated superiority over phenytoin in specific seizure tests, highlighting their potential as new anticonvulsant drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Mechanism of Action
Action Environment
Environmental factors matter:
Remember, this compound’s complexity demands further research. If you’re a scientist, grab your lab coat and start experimenting! 🧪🔍
- Tentative mechanism of coupled aromatic amine–phenol bi-substrate system peroxidation. Link
Feel free to explore these references for deeper insights! 📚🔍
Future Directions
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]ethyl]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O4S/c1-19-15-20(2)17-24(16-19)31-21(3)32(4)13-14-33(18-22-5-7-23(8-6-22)27(28,29)30)39(37,38)26-11-9-25(10-12-26)34(35)36/h5-12,15-17H,13-14,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOCVQOVHGTNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C)N(C)CCN(CC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide](/img/structure/B2777447.png)

![4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide](/img/structure/B2777449.png)
![2-(4-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2777450.png)

![1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B2777453.png)
![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2777465.png)